molecular formula C11H14N8O B11482119 5-{[(5-amino-1H-tetrazol-1-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(5-amino-1H-tetrazol-1-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11482119
M. Wt: 274.28 g/mol
InChI Key: USKQXAIFSUKVCK-UHFFFAOYSA-N
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Description

5-{[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Benzodiazole Ring: This involves the cyclization of an o-phenylenediamine derivative with a suitable carbonyl compound.

    Coupling of the Two Rings: The final step involves the coupling of the tetrazole and benzodiazole rings through a suitable linker, often involving a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It could be investigated for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-{[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL: This compound shares the tetrazole ring but lacks the benzodiazole moiety.

    1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: This compound contains the benzodiazole ring but lacks the tetrazole moiety.

Uniqueness

The uniqueness of 5-{[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of the tetrazole and benzodiazole rings, which imparts unique chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C11H14N8O

Molecular Weight

274.28 g/mol

IUPAC Name

5-[[(5-aminotetrazol-1-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C11H14N8O/c1-17-8-4-3-7(5-9(8)18(2)11(17)20)6-13-19-10(12)14-15-16-19/h3-5,13H,6H2,1-2H3,(H2,12,14,16)

InChI Key

USKQXAIFSUKVCK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNN3C(=NN=N3)N)N(C1=O)C

Origin of Product

United States

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